2,4-Difluoro-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C7H4F5N. It is characterized by the presence of two fluorine atoms at the 2nd and 4th positions, and a trifluoromethyl group at the 5th position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,4-difluoronitrobenzene, undergoes reduction and subsequent substitution reactions to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of advanced fluorination techniques and specialized equipment ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like organolithium or Grignard reagents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
2,4-Difluoro-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to various biological effects, including inhibition or activation of specific enzymes .
Comparison with Similar Compounds
2,4-Difluoroaniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,5-Difluoroaniline: Similar structure but with fluorine atoms at different positions, affecting its chemical behavior.
2,4,6-Trifluoroaniline: Contains an additional fluorine atom, leading to distinct reactivity and applications.
Uniqueness: 2,4-Difluoro-5-(trifluoromethyl)aniline is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring high selectivity and binding affinity .
Properties
IUPAC Name |
2,4-difluoro-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQALBCXGPYQGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372206 |
Source
|
Record name | 2,4-difluoro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261944-56-3 |
Source
|
Record name | 2,4-difluoro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.